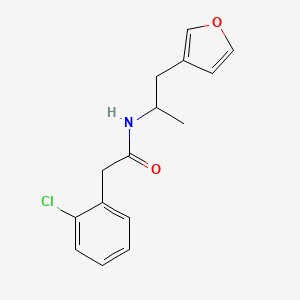

3,3-二甲基-1-(3-(嘧啶-2-ylamino)氮杂环丁-1-基)丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical that appears to be related to pyrimidine derivatives, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its properties and relevance by examining similar compounds discussed in the research.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves the reaction of precursor molecules under controlled conditions. For instance, a novel pyrimidine derivative was synthesized by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product in 90% yield . Similarly, the synthesis of 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one would likely involve a strategic selection of starting materials and reaction conditions to achieve the desired molecular framework.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and its electronic properties. The crystal structure of a related compound was determined to be in the triclinic space group with specific unit-cell parameters . Theoretical studies, including calculations using the B3LYP 6-311G (d, p) basis set, can further detail the structural and electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can lead to the formation of various products depending on the reaction conditions. For example, the reaction of a dimethylamino-dimethyl-azirine with barbituric acid resulted in a mixture of compounds, with the main products being isolated and characterized by X-ray analysis . The mechanisms proposed for these reactions include C- or N-alkylation of barbituric acid . Such analyses provide insights into the chemical behavior of pyrimidine-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be assessed through various assays and techniques. Antioxidant activity can be evaluated using assays such as DPPH, FRAP, and total phenolic contents . Additionally, the interaction with double-stranded DNA (dsDNA) can be studied through electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations can predict how these compounds interact with DNA, often showing that they stabilize the DNA complex through hydrogen bonds and Pi-alkyl interactions . The binding affinities and strength of these interactions can be quantified, providing valuable information about the compound's potential biological relevance.

科学研究应用

合成和生物活性

化合物 3,3-二甲基-1-(3-(嘧啶-2-ylamino)氮杂环丁-1-基)丁-1-酮,由于其嘧啶部分,在杂环化合物的合成及其各种生物活性的评估中具有重要意义。嘧啶衍生物已通过环缩合过程合成,并评估了其作为杀虫剂和抗菌剂的潜力。例如,嘧啶连接的吡唑杂环杂环既表现出杀虫和抗菌的潜力,展示了嘧啶衍生物在创造具有显著生物活性的化合物方面的多功能性 (Deohate & Palaspagar, 2020)。

抗菌和抗结核活性

进一步强调生物相关性,一些嘧啶-氮杂环丁酮类似物已被合成并测试了其抗氧化、抗菌和抗结核活性。这些化合物通过芳香胺与 N-苯基乙酰胺缩合生成,对细菌和真菌菌株以及结核分枝杆菌显示出有希望的结果。这项研究强调了嘧啶衍生物在开发新的抗菌和抗结核剂方面的潜力 (Chandrashekaraiah et al., 2014)。

光物理性质和传感应用

嘧啶衍生物还在材料科学中找到应用,特别是在 pH 传感器和光物理研究的开发中。例如,嘧啶-邻苯二甲酰亚胺衍生物表现出固态荧光发射和溶剂变色,这些性质对于新型比色 pH 传感器的开发至关重要。这些化合物能够发生可逆质子化并伴有可见的颜色变化,突出了为传感应用创建功能材料的潜力 (Yan et al., 2017)。

生物系统中的损伤预防

在生物学相关的损伤预防方面,对嘧啶二聚体的研究,包括涉及氮杂环丁中间体,至关重要。这些研究的重点是了解和减轻紫外线诱导的损伤的影响,例如 DNA 中的环丁烷嘧啶二聚体,这会导致皮肤癌。了解这些复合物及其中间体的化学行为对于制定预防或修复生物系统中紫外线诱导损伤的策略至关重要 (2020)。

属性

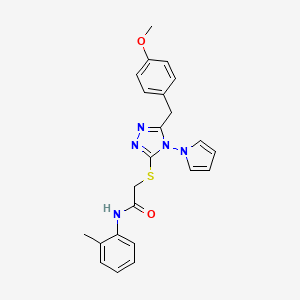

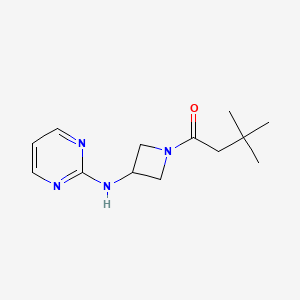

IUPAC Name |

3,3-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-13(2,3)7-11(18)17-8-10(9-17)16-12-14-5-4-6-15-12/h4-6,10H,7-9H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXMBMYRZACJKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)